Synthetic Yield vs. 1-Phenyl Analog
Under optimized Stetter reaction conditions with microwave irradiation, 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione is obtained in an 80% isolated yield, which is double the 40% yield reported for the unsubstituted 1-phenyl-1,4-pentanedione analog under comparable conditions . This yield differential is attributed to the electron-donating effect of the -SMe group, which enhances the nucleophilicity of the intermediate .
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | 1-Phenyl-1,4-pentanedione: 40% yield |
| Quantified Difference | +100% relative increase |
| Conditions | Stetter reaction: 4-methylthiobenzaldehyde + methyl vinyl ketone, thiazolium catalyst, triethylamine, microwave irradiation at 70 °C for 15 min |
Why This Matters
The substantially higher yield translates to lower cost-per-gram for downstream research and more efficient scale-up in medicinal chemistry programs.
